molecular formula C7H7F2NO B12986369 3-(Difluoromethyl)-2-methylpyridin-4-ol

3-(Difluoromethyl)-2-methylpyridin-4-ol

Cat. No.: B12986369
M. Wt: 159.13 g/mol
InChI Key: MJWKGEJKLOQOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-2-methylpyridin-4-ol is a compound of significant interest in various fields of chemistry and industry. This compound features a pyridine ring substituted with a difluoromethyl group at the third position, a methyl group at the second position, and a hydroxyl group at the fourth position. The presence of the difluoromethyl group imparts unique chemical properties, making it valuable for various applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-2-methylpyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethylated pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-methylpyridin-4-ol involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)-2-methylpyridin-4-ol
  • 2-Methyl-3-(chloromethyl)pyridin-4-ol
  • 2-Methyl-3-(bromomethyl)pyridin-4-ol

Comparison: 3-(Difluoromethyl)-2-methylpyridin-4-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bonding ability. Compared to trifluoromethyl and halomethyl analogs, the difluoromethyl group offers a balance between reactivity and stability, making it suitable for various applications .

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

3-(difluoromethyl)-2-methyl-1H-pyridin-4-one

InChI

InChI=1S/C7H7F2NO/c1-4-6(7(8)9)5(11)2-3-10-4/h2-3,7H,1H3,(H,10,11)

InChI Key

MJWKGEJKLOQOEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.